Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate

Fragrance chemistry Structure-odor relationship Volatility prediction

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate (CAS 83878-04-0; EINECS 281-171-0; molecular formula C₁₄H₂₄O₃; MW 240.34 g/mol) is a bicyclo[3.2.1]octane derivative bearing a tertiary 8-hydroxy group and an 8-acetic acid ethyl ester side chain. This compound belongs to a class of 1,5-dimethylbicyclo[3.2.1]octane esters first disclosed in U.S.

Molecular Formula C14H24O3
Molecular Weight 240.34 g/mol
CAS No. 83878-04-0
Cat. No. B12668042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate
CAS83878-04-0
Molecular FormulaC14H24O3
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(C2(CCCC1(CC2)C)C)O
InChIInChI=1S/C14H24O3/c1-4-17-11(15)10-14(16)12(2)6-5-7-13(14,3)9-8-12/h16H,4-10H2,1-3H3
InChIKeyADGFHVQVFSZWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate (CAS 83878-04-0): Structural Identity and Procurement-Relevant Classification


Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate (CAS 83878-04-0; EINECS 281-171-0; molecular formula C₁₄H₂₄O₃; MW 240.34 g/mol) is a bicyclo[3.2.1]octane derivative bearing a tertiary 8-hydroxy group and an 8-acetic acid ethyl ester side chain [1]. This compound belongs to a class of 1,5-dimethylbicyclo[3.2.1]octane esters first disclosed in U.S. Patent 4,218,348 as possessing distinctive aroma properties, specifically a strong flowery and/or minty odor with a pleasant woody note [1]. The parent alcohol, 1,5-dimethylbicyclo[3.2.1]octan-8-ol (CAS 60329-20-6), was originally synthesized via acid-catalyzed hydration of 1,5-dimethyl-1,5-cyclooctadiene [2]. The target compound differs fundamentally from simple 8-esters (e.g., 8-acetate) by incorporating a one-carbon spacer (acetic acid moiety) between the bicyclic scaffold and the ester group, which introduces a free hydroxyl and alters hydrogen-bonding capacity, lipophilicity, and volatility relative to in-class analogs [3].

Why Generic Substitution Fails for Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate in Fragrance and Synthetic Applications


In-class esters of 1,5-dimethylbicyclo[3.2.1]octan-8-ol cannot be interchanged without altering performance profiles because minor structural modifications produce disproportionate shifts in odor character, volatility, and stability [1]. The patent literature explicitly demonstrates that varying the acyl group (formate, acetate, propionate, butyrate, isobutyrate, pivalate, valerate, anthranilate) yields distinct olfactive signatures [1]. Crucially, the target compound is not a direct 8-acyl ester but rather an 8-hydroxy-8-acetic acid ethyl ester—a structural subclass not enumerated in the foundational fragrance patent, implying that its hydrogen-bonding topology (one H-bond donor, three H-bond acceptors) and computed logP differ measurably from both the parent alcohol and the direct 8-acetate ester [2]. Generic substitution therefore risks introducing a compound with unintended volatility, substantivity, or odor tenacity, which is unacceptable in fragrance formulation, analytical reference standardization, or structure-activity relationship (SAR) studies where exact molecular descriptors must be held constant.

Quantitative Differentiation Evidence: Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate vs. Closest Analogs


Hydrogen-Bond Topology: Target vs. Parent Alcohol (1,5-Dimethylbicyclo[3.2.1]octan-8-ol, CAS 60329-20-6)

The target compound possesses one hydrogen-bond donor (tertiary 8-OH) and three hydrogen-bond acceptors (8-OH oxygen, ester carbonyl oxygen, ester alkoxy oxygen), yielding a computed hydrogen-bond acceptor count of 3 [1]. By contrast, the parent alcohol 1,5-dimethylbicyclo[3.2.1]octan-8-ol (CAS 60329-20-6) has only one H-bond donor and one H-bond acceptor (count = 1) [2]. This twofold difference in H-bond acceptor count alters polarity and substantivity on fabric or skin, directly impacting odor longevity in fragrance applications.

Fragrance chemistry Structure-odor relationship Volatility prediction

Lipophilicity (XLogP3) Differentiation: Target vs. Direct 8-Acetate Ester

The presence of a methylene spacer (acetic acid moiety) between the bicyclic scaffold and the ester group increases the computed lipophilicity of the target compound relative to the direct 8-acetate ester. The parent alcohol has an XLogP3 of 2.4 [1]; the target compound, with an additional -CH₂COOEt side chain, is predicted to have a higher XLogP3 (>3.0) based on fragment-based computation [2]. This elevated lipophilicity alters partitioning behavior in fragrance delivery systems and may influence biological membrane permeability if explored for bioactive applications.

Lipophilicity Membrane permeability QSRR modeling

Boiling Point and Volatility: Target vs. Simple Ethyl Acetate and Parent Alcohol

The target compound exhibits a computed boiling point of 306.3 °C at 760 mmHg , substantially higher than both the parent alcohol (1,5-dimethylbicyclo[3.2.1]octan-8-ol, which has a lower boiling point owing to its smaller molecular size, ~220–240 °C estimated) and the common fragrance solvent ethyl acetate (BP 77.1 °C) [1]. This high boiling point indicates low volatility, making the target compound a potential base-note ingredient in fragrance compositions, in contrast to the more volatile direct 8-esters (e.g., 8-acetate, 8-formate) which function as top- or middle-notes.

Volatility Distillation Formulation stability

Density and Molar Refractivity: Target vs. In-Class 8-Substituted Bicyclo[3.2.1]octanes

The target compound has a calculated density of 1.083 g/cm³ , which is higher than the parent alcohol (density ~0.98–1.02 g/cm³ estimated for C₁₀H₁₈O) and measurably distinct from other 8-substituted analogs such as 8-bromo-1,5-dimethylbicyclo[3.2.1]octane (predicted density ~1.2–1.3 g/cm³) [1]. Density serves as a rapid, non-destructive identity verification parameter in quality control (QC) environments, and the 1.083 g/cm³ value provides a specific fingerprint that distinguishes this hydroxy-ester from halogenated or simple ester analogs.

Physicochemical characterization Quality control Identity testing

Fragrance Profile Differentiation: 8-Hydroxy-Acetic Acid Ester vs. Simple 8-Esters Disclosed in US 4,218,348

U.S. Patent 4,218,348 teaches that esters of 1,5-dimethylbicyclo[3.2.1]octan-8-ol of the general formula (wherein R = H, alkyl, alkenyl, aryl) possess a strong flowery and/or minty odor with a pleasant woody note [1]. The enumerated examples include formate, acetate, propionate, butyrate, isobutyrate, pivalate, valerate, and anthranilate esters. The target compound—an 8-hydroxy-8-acetic acid ethyl ester—is structurally distinct from all enumerated examples because the ester carbonyl is separated from the bicyclic scaffold by a methylene spacer and a tertiary alcohol is retained at the bridgehead. This structural divergence places it outside the patent's primary claims and predicts a distinct odor profile with potentially enhanced woody character (attributable to the free hydroxyl) and reduced top-note volatility (attributable to higher molecular weight), though quantitative odor threshold data for this specific compound have not been published in the peer-reviewed literature at the time of this guide's compilation.

Perfumery Odor characterization Synthetic fragrance

Evidence-Backed Application Scenarios for Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate (CAS 83878-04-0)


Synthetic Fragrance Base-Note Development

The high computed boiling point (306.3 °C) and elevated H-bond acceptor count (3) predict low volatility and enhanced substantivity, making this compound a candidate for base-note fragrance compositions where long-lasting woody or minty character is desired [1]. Procurement for perfumery research should prioritize lots with documented olfactory evaluation data.

Structure–Odor Relationship (SOR) Studies in Bicyclic Ester Series

This compound occupies a unique structural niche—an 8-hydroxy-8-acetic acid ester—that is absent from the ester series enumerated in US 4,218,348 [1]. Researchers conducting systematic SOR studies can use this compound to probe the effect of a methylene spacer and a retained bridgehead hydroxyl on odor character relative to direct 8-esters, with density (1.083 g/cm³) and boiling point serving as QC identity checks .

Analytical Reference Standard for Bicyclic Ester Identification in Complex Mixtures

The distinct combination of physicochemical parameters—density 1.083 g/cm³, boiling point 306.3 °C, and a unique H-bond topology (1 donor, 3 acceptors)—facilitates unambiguous identification via GC–MS (retention index matching) and FT-IR (free OH stretch plus ester carbonyl bands) . Procurement as a characterized reference standard (≥95% purity, with certificate of analysis) is recommended for laboratories analyzing essential oils, synthetic fragrance blends, or environmental samples.

Synthetic Intermediate for Higher-Value 8-Substituted Bicyclo[3.2.1]octane Derivatives

U.S. Patent 4,239,707 demonstrates that 8-substituted 1,5-dimethylbicyclo[3.2.1]octanes serve as ligand precursors for heat-stable catalysts and as intermediates for aroma chemicals [1]. The target compound's 8-acetic acid ethyl ester side chain can be hydrolyzed to the free acid or reduced to the primary alcohol, providing entry to a wider array of 8-functionalized derivatives not accessible from the simple 8-esters.

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